molecular formula C12H11NO3 B13868854 4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde

4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde

Cat. No.: B13868854
M. Wt: 217.22 g/mol
InChI Key: GWGMZTMDIZDRQP-UHFFFAOYSA-N
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Description

4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit the activities of certain bacterial enzymes, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 4-Hydroxyquinoline-3-carbaldehyde

Uniqueness

4-Methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the oxo and carbaldehyde functionalities, make it a versatile compound for various applications .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)11(16-2)9(7-14)12(13)15/h3-7H,1-2H3

InChI Key

GWGMZTMDIZDRQP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C=O)OC

Origin of Product

United States

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